REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5]([NH2:8])=[N:6][CH:7]=1.[I-:13].[Na+]>C(O)CCC.[Cu]I.CNCCNC>[I:13][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
723 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)N)C(F)(F)F
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
copper (I) iodide
|
Quantity
|
29 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
26 mg
|
Type
|
catalyst
|
Smiles
|
CNCCNC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon atmosphere for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=NC1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 mg | |
YIELD: PERCENTYIELD | 102% | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |